molecular formula C19H14BrFN6OS B2991344 N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-72-1

N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2991344
CAS No.: 863457-72-1
M. Wt: 473.32
InChI Key: KCSJPDOAUXUMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a potent and selective small molecule kinase inhibitor with significant research value in oncology and signal transduction. Its primary mechanism of action involves the potent inhibition of key oncogenic kinases, including those from the receptor tyrosine kinase (RTK) family . This compound is structurally related to and shares a common triazolopyrimidine scaffold with well-characterized kinase inhibitors such as Vatalanib, which target pathways like VEGFR and PDGFR, crucial for angiogenesis and tumor proliferation. By selectively blocking these kinase signaling cascades, this reagent induces apoptosis and inhibits cell cycle progression in malignant cells . It serves as an essential pharmacological tool for investigating the pathophysiology of various cancers, validating new drug targets in kinase-driven diseases, and studying resistance mechanisms to existing therapies. Researchers utilize this compound in in vitro cell-based assays and in vivo models to dissect the complex roles of specific kinase isoforms and to evaluate the efficacy of targeted therapeutic strategies, providing critical preclinical data for drug discovery pipelines.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN6OS/c20-13-3-7-15(8-4-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSJPDOAUXUMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

N 4 bromophenyl 2 3 4 fluorobenzyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl thio acetamide\text{N 4 bromophenyl 2 3 4 fluorobenzyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl thio acetamide}

The compound's biological activity is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism disrupts microtubule dynamics, which is critical for cell division and proliferation. The presence of the triazolo[4,5-d]pyrimidine moiety is significant for its interaction with tubulin.

Antiproliferative Activity

In vitro studies have demonstrated that N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
HeLa0.060
A5490.080
MDA-MB-2310.120
Jurkat0.140
HT-290.150

These results indicate that the compound is particularly effective against HeLa cells, with an IC50 value significantly lower than many existing chemotherapeutics.

Structure-Activity Relationship (SAR)

The activity of this compound can be influenced by various substitutions on the triazolo[4,5-d]pyrimidine scaffold. Studies suggest that halogen substitutions at the aniline position enhance potency. For instance:

  • Fluoro and bromo substitutions at specific positions on the phenyl ring have been associated with increased antiproliferative activity.
  • Alkyl substitutions on the triazole ring also play a crucial role in modulating biological activity.

Case Studies

  • Study on Tubulin Polymerization : In a comparative study, N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide was shown to inhibit tubulin polymerization more effectively than combretastatin A-4 (CA-4), a known antitumor agent. This suggests a promising avenue for further development as an anticancer drug .
  • In Vivo Efficacy : In animal models, the compound demonstrated significant tumor reduction in xenograft models when administered at doses of 100 mg/kg body weight. These findings support its potential for therapeutic use in oncology .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Phenyl Substituent Benzyl Substituent Molecular Formula Molecular Weight (g/mol)
N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 4-bromo 4-fluorobenzyl C19H14BrFN6OS ~473.3 (estimated)*
N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 4-acetyl 4-fluorobenzyl C20H15FN6O2S ~452.5 (estimated)*
N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 4-chloro 2-fluorobenzyl C19H14ClFN6OS 428.9

*Estimates derived from substituent replacement calculations.

  • 4-Acetyl (): The polar ketone group enhances solubility (logP ~2.1 estimated) but may decrease metabolic stability due to oxidative susceptibility . 4-Chloro (): Balances lipophilicity (logP ~3.0) and moderate steric demand, often used to optimize bioavailability .
  • Benzyl Substituents: 4-Fluorobenzyl (Target and ): Para-fluorine provides electron-withdrawing effects, stabilizing aromatic interactions in binding pockets.

Comparative Physicochemical Properties

  • In contrast, the 4-acetyl derivative (, ~452.5 g/mol) and 4-chloro analogue (, .9 g/mol) align more closely with conventional guidelines .
  • Polar Surface Area (PSA) : The 4-acetyl derivative () likely has a higher PSA (~110 Ų) due to the ketone, improving solubility but limiting blood-brain barrier penetration. The bromo and chloro derivatives (Target and ) exhibit lower PSA (~95–100 Ų), favoring CNS activity.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis can be optimized by employing carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) with triethylamine as a base, as demonstrated in analogous acetamide syntheses . Reaction conditions (e.g., temperature at 273 K, slow evaporation for crystallization) and purification steps (e.g., sequential washing with NaHCO₃ and brine) are critical to minimize byproducts . Adjusting stoichiometric ratios of 4-bromophenylacetic acid and amine derivatives may further enhance yield.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving crystal packing and dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and fluorobenzyl groups) .
  • HPLC : To assess purity (>95% recommended for biological assays).

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Compare experimental data with density functional theory (DFT)-calculated chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) to stabilize conformers . Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What are the key physicochemical properties influencing solubility and reactivity?

  • Methodological Answer :

PropertyValue/DescriptionRelevance
XLogP 2.6 (predicted)Lipophilicity for membrane permeability
Hydrogen Bond Donors 1Solubility in polar solvents
Topological PSA 87.5 ŲBioavailability and ADME properties
Rotatable Bonds 5Conformational flexibility
Data sourced from PubChem-computed properties .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the compound’s supramolecular interactions?

  • Methodological Answer : Single-crystal XRD at 173 K reveals intermolecular interactions (e.g., N–H⋯O and C–H⋯F bonds) that stabilize crystal packing . Refinement using riding models (e.g., CH/NH bond lengths fixed at 0.95–0.99 Å) and isotropic displacement parameters (Uₑq) can resolve thermal motion artifacts . Dihedral angles between aromatic systems (e.g., 40.0°–86.3°) inform steric and electronic effects .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Methodological Answer :

  • Scaffold Modification : Replace the 4-fluorobenzyl group with electron-withdrawing/donating substituents to probe binding pocket interactions.
  • Bioisosteric Replacement : Substitute the triazolo[4,5-d]pyrimidine core with purine or pyrazolo[1,5-a]pyrimidine analogs .
  • Assay Design : Use ATP-competitive kinase assays (e.g., TR-FRET) with recombinant enzymes (e.g., EGFR, VEGFR) to quantify IC₅₀ values .

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodological Answer :

  • In Silico ADMET : Tools like SwissADME predict CYP450 metabolism sites and P-glycoprotein substrate likelihood.
  • Molecular Dynamics (MD) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify labile bonds (e.g., acetamide hydrolysis) .
  • DEREK Nexus : Flags structural alerts (e.g., bromophenyl groups for genotoxicity) .

Q. How to investigate mechanistic pathways for antimicrobial activity?

  • Methodological Answer :

  • Target Identification : Use thermal shift assays (TSA) to screen bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase).
  • Time-Kill Assays : Expose E. coli or S. aureus to sub-MIC concentrations to assess bacteriostatic vs. bactericidal effects.
  • ROS Detection : Probe oxidative stress via fluorescence probes (e.g., DCFH-DA) in bacterial cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.